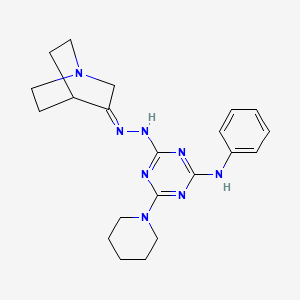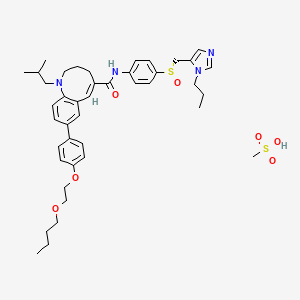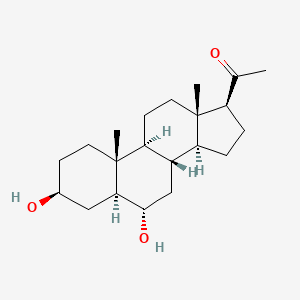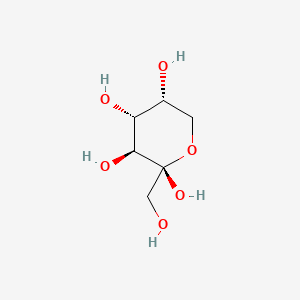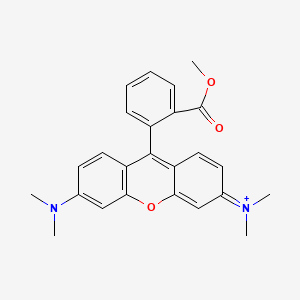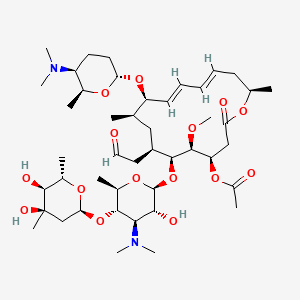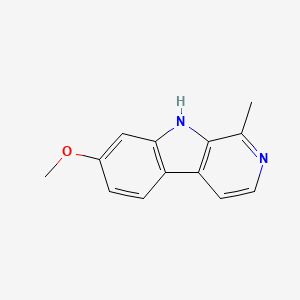
ハルミン
概要
説明
ハーミンは、ペガヌム・ハルマラ(シリアルー)の種子やバニステリオプシス・カアピのつる植物など、さまざまな植物に自然に存在するβ-カルボリンアルカロイドです。 ハーミンは、特に南アメリカでは、精神活性飲料のアヤワスカの主要成分として、伝統医学や精神的な実践において何世紀にもわたって使用されてきました 。 ハーミンは、精神活性作用と、セロトニンやドーパミンなどの神経伝達物質を分解する酵素であるモノアミン酸化酵素A(MAO-A)を阻害する能力で知られています .
科学的研究の応用
ハーミンは、科学研究において幅広い応用範囲を持っています。
作用機序
ハーミンは、主にモノアミン酸化酵素A(MAO-A)の阻害を通じて効果を発揮します。 この酵素を阻害することで、ハーミンは脳内のセロトニン、ドーパミン、ノルエピネフリンなどの神経伝達物質のレベルを高めます。これにより、抗うつ作用や抗不安作用が得られます 。 さらに、ハーミンは、神経発生や細胞増殖など、さまざまな細胞プロセスに関与する酵素であるデュアル特異性チロシンリン酸化調節キナーゼ1A(DYRK1A)を阻害することが示されています .
6. 類似の化合物との比較
ハーミンは、β-カルボリンアルカロイドとして知られる一群の化合物に属しています。類似の化合物には以下が含まれます。
ハルマリン: 精神活性作用は類似していますが、薬物動態や効力は異なります.
ハルマロール: ハーミンの還元形で、異なる薬理作用を持ちます.
テトラヒドロハーミン: ハーミンの水素化誘導体で、独自の精神活性作用を持ちます.
ハーミンの独自性: ハーミンは、MAO-A阻害とDYRK1A阻害を組み合わせた独特の特性を持つことから、他のβ-カルボリンアルカロイドとは異なります。 この二重の作用機序は、ハーミンが幅広い薬理作用を持ち、治療の可能性があることに貢献しています .
Safety and Hazards
将来の方向性
Harmine has shown great potential in the treatment of diabetes . It is a promising therapeutic agent for cardiac hypertrophy independent of blood pressure modulation . Overcoming the clinical challenges of traditional ayahuasca, a first-in-human trial exploring novel routes of administration of N,N-Dimethyltryptamine and harmine has been conducted .
生化学分析
Biochemical Properties
Harmine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, harmine inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, harmine increases the levels of brain-derived neurotrophic factor (BDNF) and glutamate transporter subtype 1 (GLT-1), enhancing neuroprotection . Harmine also activates protein kinase-A (PKA)-mediated ubiquitin-proteosome system (UPS), contributing to its neuroprotective effects .
Cellular Effects
Harmine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Harmine reduces the levels of inflammatory mediators, NADPH oxidase, and reactive oxygen species (ROS), while increasing antioxidant enzyme levels . These actions help protect neurons from oxidative stress and inflammation, promoting overall cellular health .
Molecular Mechanism
At the molecular level, harmine exerts its effects through several mechanisms. It binds to and inhibits AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Harmine also activates the PKA-mediated UPS, which helps in the degradation of misfolded proteins and prevents their aggregation . Additionally, harmine increases the expression of BDNF and GLT-1, promoting neuronal survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of harmine change over time. Harmine is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that harmine maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of harmine vary with different dosages in animal models. At low doses, harmine exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, harmine can cause adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of harmine plateau or diminish at higher concentrations .
Metabolic Pathways
Harmine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which metabolizes harmine into harmol and harmalol . These metabolites retain some pharmacological activity but are generally less potent than harmine . Harmine also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Harmine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Harmine accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific transporters .
Subcellular Localization
Harmine’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Harmine’s localization within neurons, for example, allows it to modulate synaptic function and protect against neurodegenerative processes .
準備方法
合成経路と反応条件: ハーミンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、置換された4-アリール-3-アジドピリジンの熱分解によるものです。 この方法は、ハーミンとその構造アナログの合成を可能にします 。 別の方法では、β-カルボリンカルボン酸の脱炭酸、続いて水酸化およびメチル化によってハーミンが得られます .
工業生産方法: ハーミンの工業生産は、通常、ペガヌム・ハルマラ種子などの天然源からの抽出によって行われます。 種子は粉砕され、溶媒抽出にかけられ、その後、結晶化などの精製プロセスによってハーミンが分離されます .
化学反応の分析
反応の種類: ハーミンは、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
主な生成物:
酸化: ハルマリン
還元: ハルマロール
類似化合物との比較
Harmine is part of a group of compounds known as beta-carboline alkaloids. Similar compounds include:
Harmalol: A reduced form of harmine with distinct pharmacological effects.
Tetrahydroharmine: A hydrogenated derivative of harmine with unique psychoactive properties.
Uniqueness of Harmine: Harmine’s unique combination of MAO-A inhibition and DYRK1A inhibition sets it apart from other beta-carboline alkaloids. This dual mechanism of action contributes to its wide range of pharmacological effects and potential therapeutic applications .
特性
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196066 | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
442-51-3 | |
| Record name | Harmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 - 265 °C | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


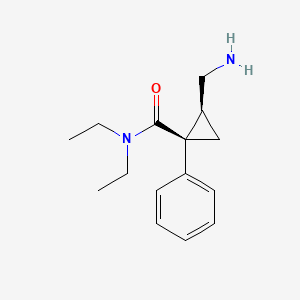
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)



